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Introduction

The study of cancer cell invasion is critical for understanding metastasis, the primary cause of
cancer-related mortality. The Matrigel invasion assay is a widely used in vitro method to
qguantify the invasive potential of cells. This assay simulates the extracellular matrix (ECM) that
cells must degrade and traverse to metastasize. When combined with specific inhibitors, this
assay becomes a powerful tool for screening and characterizing anti-metastatic compounds.
Migrastatin, a natural product, and its synthetic analogues have emerged as potent inhibitors
of cancer cell migration and invasion, making them subjects of significant interest in drug
development.[1][2][3][4][5] These application notes provide a detailed protocol for employing
the Matrigel invasion assay to assess the inhibitory effects of Migrastatin on cancer cell
invasion.

Principle of the Matrigel Invasion Assay

The Matrigel invasion assay utilizes a Boyden chamber or a similar Transwell insert with a
porous membrane. This membrane is coated with Matrigel, a reconstituted basement
membrane matrix extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma. Matrigel is
primarily composed of laminin, collagen 1V, entactin, and various growth factors, mimicking the
complex environment of the basement membrane.
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Non-invasive cells are unable to degrade and penetrate this Matrigel layer. In contrast, invasive
cells secrete matrix metalloproteinases (MMPs) and other proteases to degrade the Matrigel
and migrate through the pores of the membrane towards a chemoattractant in the lower
chamber. The number of cells that successfully invade the lower surface of the membrane is
then quantified, providing a measure of the cells’ invasive capacity.

Migrastatin as an Inhibitor of Cell Invasion

Migrastatin and its more potent synthetic analogues are a class of macrolides that have
demonstrated significant anti-migratory and anti-invasive properties in various cancer cell lines.
The primary molecular target of Migrastatin analogues has been identified as fascin, an actin-
bundling protein.

Fascin plays a crucial role in the formation of filopodia and other actin-based cellular
protrusions that are essential for cell motility and invasion. By binding to one of the actin-
binding sites on fascin, Migrastatin analogues inhibit its actin-bundling activity. This disruption
of the actin cytoskeleton leads to an inhibition of the formation of lamellipodia and ultimately
impairs the cell's ability to migrate and invade. Studies have shown that treatment with
Migrastatin analogues can significantly reduce tumor cell invasion and metastasis in mouse
models.

Experimental Protocols

This section provides detailed methodologies for performing a Matrigel invasion assay with
Migrastatin treatment.

Protocol 1: Transwell Matrigel Invasion Assay

This is the most common method for assessing cell invasion.
Materials:

o 24-well Transwell inserts (8 um pore size)

o Matrigel Basement Membrane Matrix

e Serum-free cell culture medium
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o Complete cell culture medium (containing fetal bovine serum - FBS)
o Cancer cell line of interest

o Migrastatin (or its analogues)

e Trypsin-EDTA

e Phosphate-buffered saline (PBS)

» Cotton swabs

» Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)
 Staining solution (e.g., 0.1% Crystal Violet)

e Microscope

Procedure:

o Preparation of Matrigel-Coated Inserts:

[¢]

Thaw Matrigel on ice overnight at 4°C.

[e]

Dilute Matrigel to the desired concentration (e.g., 200-300 pg/mL) with ice-cold, serum-
free medium. Keep all solutions and equipment on ice.

[e]

Add 100 pL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

o

Incubate the plate at 37°C for 2-4 hours to allow the Matrigel to solidify.
o Cell Preparation:
o Culture cancer cells to 70-80% confluency.

o Serum-starve the cells for 12-24 hours before the assay by replacing the complete
medium with serum-free medium.
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o On the day of the assay, detach the cells using Trypsin-EDTA, neutralize with complete
medium, and centrifuge.

o Wash the cell pellet with PBS and resuspend in serum-free medium at a concentration of 1
X 1075 to 5 x 1075 cells/mL.

 Invasion Assay Setup:

o Rehydrate the Matrigel-coated inserts by adding 200 pL of warm, serum-free medium to
the upper chamber and 500 pL to the lower chamber. Incubate at 37°C for 2 hours.

o Carefully remove the rehydration medium from the upper and lower chambers.

o Add 500 pL of complete medium (containing 10% FBS as a chemoattractant) to the lower
chamber of each well.

o Prepare cell suspensions in serum-free medium with various concentrations of
Migrastatin (e.g., 0, 1, 10, 100 uM) and a vehicle control (e.g., DMSO).

o Add 200 pL of the cell suspension to the upper chamber of the corresponding inserts.
e Incubation:

o Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The
incubation time should be optimized for the specific cell line being used.

e Fixation and Staining:
o After incubation, carefully remove the medium from the upper chamber.

o Use a cotton swab to gently remove the non-invaded cells and the Matrigel layer from the
upper surface of the membrane.

o Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a
fixation solution for 15-20 minutes.

o Wash the inserts with PBS.
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o Stain the invaded cells by placing the inserts in a staining solution for 15-20 minutes.

o Gently wash the inserts with water to remove excess stain and allow them to air dry.

e Quantification:
o Visualize the stained cells under a microscope.

o Count the number of invaded cells in several random fields of view (e.g., 3-5 fields) for
each insert.

o Calculate the average number of invaded cells per field. The results can also be quantified
by eluting the stain and measuring the absorbance.

Protocol 2: 3D Matrigel Drop Invasion Assay

This alternative method allows for the visualization of cell invasion out of a Matrigel droplet over
time.

Materials:

o 24-well culture plates

o Matrigel Basement Membrane Matrix
o Complete cell culture medium

e Cancer cell line of interest

o Migrastatin (or its analogues)

e Trypsin-EDTA

e Phosphate-buffered saline (PBS)

e Microscope with imaging capabilities

Procedure:
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e Cell and Matrigel Mixture Preparation:
o Harvest and count cells as described in Protocol 1.

o Resuspend the cell pellet in ice-cold Matrigel at a concentration of 5 x 1075 cells/mL. Keep

the mixture on ice to prevent premature gelation.
o Plating the Matrigel Drops:

o Carefully pipette a 10 pL drop of the cell-Matrigel suspension into the center of each well

of a 24-well plate.
o Incubate the plate at 37°C for 20-30 minutes to allow the Matrigel drops to solidify.
e Treatment and Incubation:

o Gently add 1 mL of complete medium containing different concentrations of Migrastatin or
vehicle control to each well.

o Incubate the plate at 37°C in a humidified incubator with 5% CO2 for several days (e.g.,
up to 6 days).

e Imaging and Quantification:

o Image the Matrigel drops daily using a brightfield microscope to monitor cell invasion from
the drop into the surrounding area.

o The area of cell invasion can be quantified using image analysis software like ImageJ.
Measure the total area covered by the cells that have migrated out of the initial drop.

Data Presentation

The quantitative data from Matrigel invasion assays should be presented in a clear and
structured format to allow for easy comparison between different treatment groups.

Table 1: Effect of Migrastatin Analogues on Canine Mammary Cancer Cell Invasion
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Treatment (100 pM,

Fluorescence

% Inhibition of

Cell Line Intensity (Arbitrary .
24h) . Invasion

Units)

CMT-W1 Control (DMSO) 11.0+1.7 -

MGSTA-6 45+0.8 59.1%

CMT-W1M Control (DMSO) 9.7+0.6 -

MGSTA-6 3.8+x05 60.8%

CMT-W2 Control (DMSO) 114+15 -

MGSTA-6 52+0.9 54.4%

Data adapted from a
study on canine
mammary cancer

cells, showing a

significant decrease in

invasiveness after

treatment with a

Migrastatin analogue

(MGSTA-6).

Table 2: Hypothetical Data on the Effect of Migrastatin on Human Breast Cancer Cell Invasion

(MDA-MB-231)
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Migrastatin Concentration Average Number of o )
% Inhibition of Invasion

(uM) Invaded Cells per Field

0 (Vehicle) 150 + 12 -

1 115+ 10 23.3%
10 658 56.7%
100 255 83.3%

This table presents
hypothetical data to illustrate
how results from a Transwell
invasion assay with a human
cancer cell line could be

structured.

Visualizations

Diagrams are provided to illustrate the experimental workflow and the proposed signaling
pathway of Migrastatin's action.
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Caption: Workflow of the Transwell Matrigel Invasion Assay.
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Caption: Proposed signaling pathway for Migrastatin's anti-invasive effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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